![molecular formula C12H18N4O4 B13459792 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a triazole ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the cyclobutyl and triazole moieties under suitable reaction conditions to obtain the target compound.
Chemical Reactions Analysis
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring or the cyclobutyl group using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group provides steric protection. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds include:
1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid: This compound also features a Boc protecting group and is used in peptide synthesis.
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid: Another compound with a cyclobutyl group and Boc protection, used in various synthetic applications.
The uniqueness of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of a triazole ring and a cyclobutyl group, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic molecule notable for its unique structural features, including a triazole ring and a cyclobutyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.
Structural Features
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the triazole ring allows for hydrogen bonding and interaction with various biological targets, while the tert-butoxycarbonyl (Boc) protecting group enhances stability and reactivity.
Feature | Description |
---|---|
Molecular Formula | C₁₂H₁₈N₄O₄ |
Molecular Weight | 282.30 g/mol |
CAS Number | 2386435-06-7 |
Structural Components | Triazole ring, cyclobutyl group, Boc protecting group |
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit a wide spectrum of antimicrobial activities. For instance, compounds related to the triazole structure have shown effectiveness against various bacterial strains and fungi. The specific compound may also exhibit similar properties due to its structural similarities with known antimicrobial agents .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Triazoles are known to interact with biological pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of triazoles can inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which are implicated in tumor growth .
Study 1: Inhibition of Carbonic Anhydrases
In a study focusing on triazole derivatives, several compounds were tested for their ability to inhibit carbonic anhydrases IX and XII. The results indicated that certain triazole-containing compounds exhibited significant inhibition with low nanomolar Ki values, highlighting their potential as therapeutic agents in cancer treatment .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting that the compound's structure may confer similar antimicrobial properties .
The biological activity of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid is likely mediated through:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins.
- Enzyme Inhibition : Interaction with enzymes such as carbonic anhydrases may hinder tumor growth.
- Cellular Uptake : The Boc group enhances the lipophilicity of the compound, facilitating cellular uptake and bioavailability.
Properties
Molecular Formula |
C12H18N4O4 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)13-7-4-8(5-7)16-6-9(10(17)18)14-15-16/h6-8H,4-5H2,1-3H3,(H,13,19)(H,17,18) |
InChI Key |
SHNPSNVMLMQSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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